molecular formula C10H12O4 B8556674 2,3-Dihydroxy-5-isopropyl-benzoic acid

2,3-Dihydroxy-5-isopropyl-benzoic acid

Cat. No. B8556674
M. Wt: 196.20 g/mol
InChI Key: LSTBDNHEYILKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxy-5-isopropyl-benzoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydroxy-5-isopropyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxy-5-isopropyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Dihydroxy-5-isopropyl-benzoic acid

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2,3-dihydroxy-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H12O4/c1-5(2)6-3-7(10(13)14)9(12)8(11)4-6/h3-5,11-12H,1-2H3,(H,13,14)

InChI Key

LSTBDNHEYILKFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-Isopropyl-3-methoxy-2-methoxymethoxy-benzoate in 5 mL dry CH2Cl2 cooled to −80° C., BBr3 (3.4 mL of a 1 m solution in CH2Cl2) was added dropwise via a syringe. The mixture was then stirred 30 min. at −70° C., then the cooling bath was removed and the stirring continued at r.t. for 1 h. The reaction was the quenched by addition of H2O and the resulting mixture was extracted twice with 30 mL CH2Cl2. The combined organic fractions were dried over MgSO4 and evaporated in vacuo to yield a brown solid. This material was redissolved in 1 mL AcOH to which 2.5 mL HBr (33% in AcOH) was added The mixture was stirred at 120° C. for 5 h, then H2O was slowly added and the mixture was extracted with EtOAc. The organic layer was washed twice with saturated NaCl solution, dried over MgSO4 and evaporated in vacuo to yield the desired product as a brown solid.
Name
methyl 5-Isopropyl-3-methoxy-2-methoxymethoxy-benzoate
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5 mL
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1 mL
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2.5 mL
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